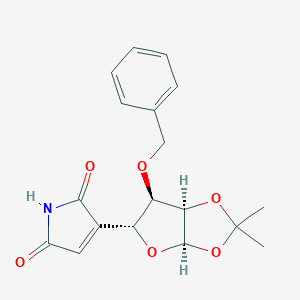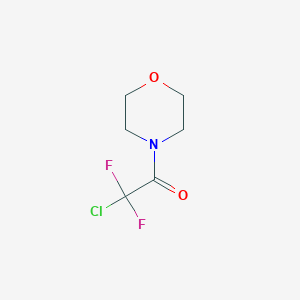
Morpholine, 4-(chlorodifluoroacetyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic organic compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of morpholine, 4-(chlorodifluoroacetyl)-(9CI) is not well understood. However, it is believed to interact with various biomolecules, including proteins and nucleic acids. It is also known to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in various applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research on morpholine, 4-(chlorodifluoroacetyl)-(9CI). One direction is to further investigate its mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Finally, there is a need to develop new methods for synthesizing and purifying morpholine, 4-(chlorodifluoroacetyl)-(9CI) that are more efficient and environmentally friendly.
Méthodes De Synthèse
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) can be synthesized through the reaction of chlorodifluoroacetyl chloride and morpholine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has various scientific research applications, including its use as a building block in the synthesis of pharmaceutical compounds. It is also used as a reagent in the synthesis of agrochemicals and polymers. Additionally, it is used in the development of new materials, such as liquid crystals and fluorescent dyes.
Propriétés
Numéro CAS |
121412-23-5 |
|---|---|
Nom du produit |
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) |
Formule moléculaire |
C6H8ClF2NO2 |
Poids moléculaire |
199.58 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
Clé InChI |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
SMILES canonique |
C1COCCN1C(=O)C(F)(F)Cl |
Synonymes |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



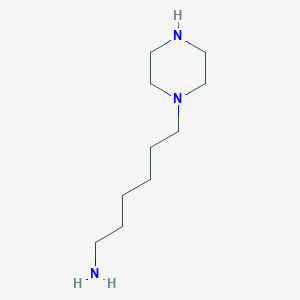
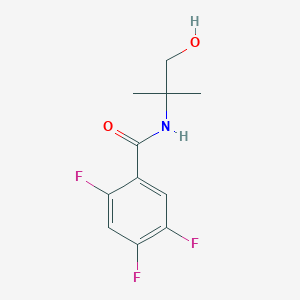
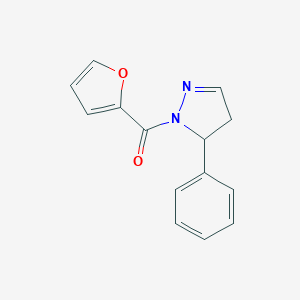
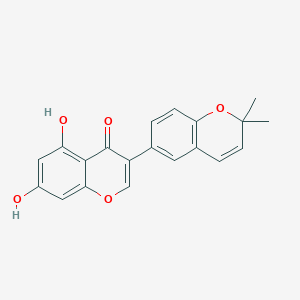
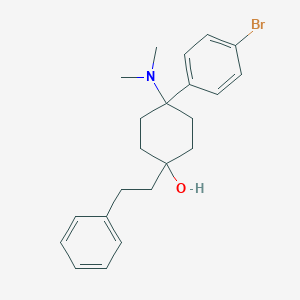
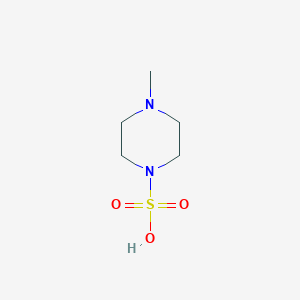
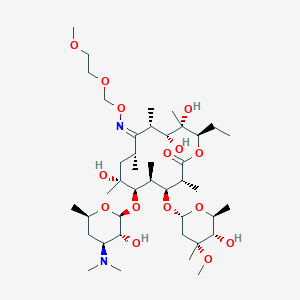
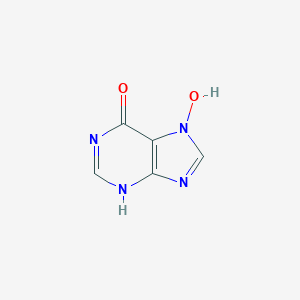
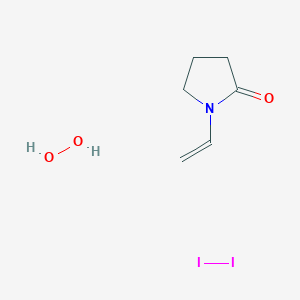
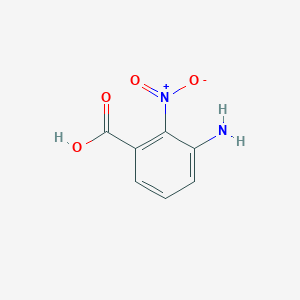
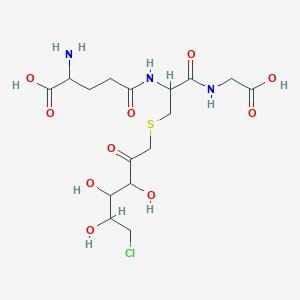
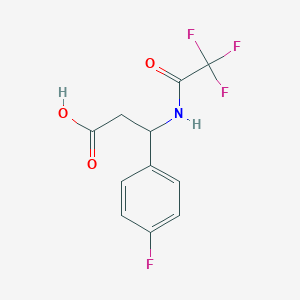
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
